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molecular formula C14H11NO B137638 2-(4-Methoxyphenyl)benzonitrile CAS No. 125610-78-8

2-(4-Methoxyphenyl)benzonitrile

Cat. No. B137638
M. Wt: 209.24 g/mol
InChI Key: MOSSOXPGEMBIQV-UHFFFAOYSA-N
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Patent
US06121480

Procedure details

4-methoxyphenylmagnesium bromide (280 g, 15% solution in tetrahydrofuran) is added dropwise over seven hours to a refluxing solution of 2-bromobenzonitrile (32 g), palladium (II) chloride (1.3 g) and triphenylphosphine (3.8 g) in tetrahydrofuran (210 ml). [HPLC: yield 94-95%]. After cooling to room temperature and the addition of water (50 ml), tetrahydrofuran is removed under vacuum. The residue is extracted with toluene (230 ml). Insoluble material is filtered off and the solvent distilled off. The crude product is recrystallised from ethanol to give 4'-methoxybiphenyl-2-carbonitrile as a solid, m.pt. 82-83° C. 1H NMR (CDCl3): 3.90(s,3H), 7.02(d,2H), 7.36-7.52(m,4H), 7.59-7.65(m,1H), 7.74(d,1H).
Name
4-methoxyphenylmagnesium bromide
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
palladium (II) chloride
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Mg]Br)=[CH:5][CH:4]=1.Br[C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#[N:15].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>O1CCCC1.[Pd](Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:12]2[C:13]([C:14]#[N:15])=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
4-methoxyphenylmagnesium bromide
Quantity
280 g
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br
Name
Quantity
32 g
Type
reactant
Smiles
BrC1=C(C#N)C=CC=C1
Name
Quantity
3.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
210 mL
Type
solvent
Smiles
O1CCCC1
Name
palladium (II) chloride
Quantity
1.3 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with toluene (230 ml)
FILTRATION
Type
FILTRATION
Details
Insoluble material is filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled off
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C(=CC=CC1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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